molecular formula C21H17N3O6S B3541940 N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide

N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide

Cat. No. B3541940
M. Wt: 439.4 g/mol
InChI Key: NZOPLCAQPLVWQZ-UHFFFAOYSA-N
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Description

“N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide” is a complex organic compound. It contains an acetylamino group (NHCOCH3), a nitro group (NO2), a sulfonyl group (SO2), and a benzamide group (C6H5CONH2). These functional groups suggest that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (phenyl groups) could result in a planar structure. The nitro, sulfonyl, and acetylamino groups might have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The nitro group could potentially be reduced to an amino group, and the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl, nitro, and acetylamino groups could increase its solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-nitrophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-14(25)22-15-10-12-16(13-11-15)23-21(26)17-6-2-4-8-19(17)31(29,30)20-9-5-3-7-18(20)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOPLCAQPLVWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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